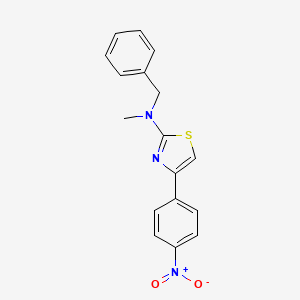

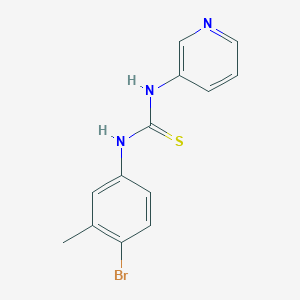

N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives, including N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine, often involves cyclization reactions under catalytic conditions. Techniques such as one-pot synthesis, condensation reactions, and the use of manganese(II) catalyzed reactions have been reported to yield various thiazol-2-amine derivatives effectively (Dani et al., 2013).

Molecular Structure Analysis

Thiazole derivatives like N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine are characterized by their distinct molecular frameworks, which are often confirmed via X-ray crystallography. Such analyses provide insights into the molecular geometry, electronic structure, and intramolecular interactions, which are crucial for understanding the compound's reactivity and stability (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactions of thiazole derivatives primarily involve nucleophilic substitutions and electrophilic additions due to the presence of the reactive thiazole ring. N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine and related compounds undergo transformations under various conditions, leading to a wide range of products used in further synthetic applications (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure. X-ray crystallography and NMR studies provide detailed information about the physical characteristics of these compounds, which are essential for their application in various fields (Dani et al., 2013).

Chemical Properties Analysis

Thiazole derivatives exhibit a range of chemical properties due to the presence of the thiazole ring and substituents like nitrophenyl and benzyl groups. These properties include reactivity towards nucleophiles and electrophiles, acid and base stability, and the ability to undergo various organic transformations. These chemical properties are vital for the compound's use in synthetic organic chemistry and drug development (Androsov & Neckers, 2007).

Scientific Research Applications

Synthesis Methodologies

Research on compounds with structural similarities to N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine often focuses on novel synthesis methods. For instance, Jadhav et al. (2018) developed a simple, efficient, and eco-friendly method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives, highlighting the use of catalytic amounts of p-toluenesulfonic acid in ethanol at 80°C conditions (Jadhav et al., 2018). This approach, emphasizing eco-friendly catalysts and high yields, could be relevant for synthesizing or modifying compounds like N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine.

Biological Activities

The biological activities of structurally related compounds provide insights into potential applications. For example, Tahghighi et al. (2012) synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with significant in vitro anti-leishmanial activity, indicating the potential of nitrophenyl and thiadiazol amine derivatives in developing therapeutic agents (Tahghighi et al., 2012).

Materials Science Applications

Compounds featuring benzothiazole and nitrophenyl groups have been explored for materials science applications, such as the development of fluorescent probes or security inks. For instance, Lu and Xia (2016) prepared novel V-shaped molecules based on benzothiazole derivatives, demonstrating their potential as security inks due to their multi-stimuli responsive properties (Lu & Xia, 2016). This highlights the versatility of compounds with structural features similar to N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine in advanced materials applications.

properties

IUPAC Name |

N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-19(11-13-5-3-2-4-6-13)17-18-16(12-23-17)14-7-9-15(10-8-14)20(21)22/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLXCLSMWNHOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)